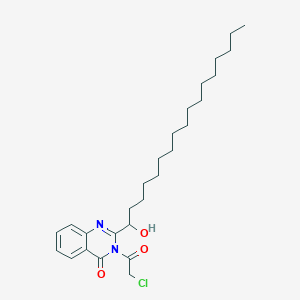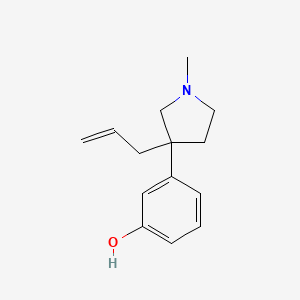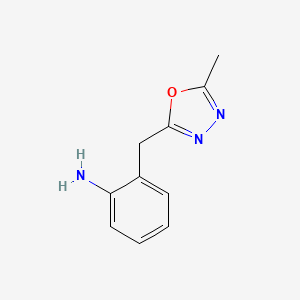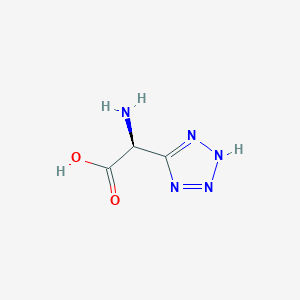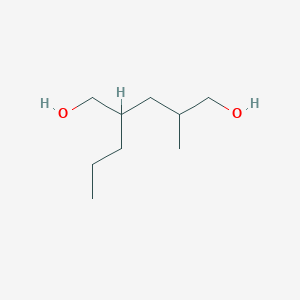
2-Methyl-4-propylpentane-1,5-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-propylpentane-1,5-diol is an organic compound belonging to the class of diols, which are characterized by the presence of two hydroxyl groups (-OH) attached to different carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-propylpentane-1,5-diol can be achieved through several methods. One common approach involves the esterification of a mixed dibasic acid with a higher fatty alcohol, followed by hydrogenation under catalytic conditions . This method is advantageous as it avoids the need for catalyst separation after the esterification reaction, simplifying the process and improving yield.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale esterification and hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance efficiency and scalability, making the compound more accessible for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-propylpentane-1,5-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as aldehydes or ketones.
Reduction: The compound can be reduced to form hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, ketones, and carboxylic acids.
Reduction: Alkanes and other hydrocarbons.
Substitution: Halogenated compounds and other derivatives.
Applications De Recherche Scientifique
2-Methyl-4-propylpentane-1,5-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.
Medicine: It is investigated for its antimicrobial properties and potential use in dermatological formulations.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-propylpentane-1,5-diol involves its interaction with biological membranes and proteins. The hydroxyl groups facilitate hydrogen bonding with cellular components, enhancing the compound’s ability to penetrate biological barriers and exert its effects. This property is particularly useful in enhancing the percutaneous absorption of drugs and other active substances .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentane-1,5-diol: Similar in structure but lacks the methyl and propyl substituents.
2-Methylpentane-2,4-diol: Shares the methyl group but differs in the position of hydroxyl groups.
Propane-1,2-diol (Propylene Glycol): Commonly used in dermatology but has different chemical properties and applications.
Uniqueness
2-Methyl-4-propylpentane-1,5-diol is unique due to its specific arrangement of hydroxyl groups and alkyl substituents, which confer distinct chemical and physical properties. These properties make it particularly effective as a solvent, antimicrobial agent, and percutaneous absorption enhancer, distinguishing it from other similar compounds .
Propriétés
Formule moléculaire |
C9H20O2 |
|---|---|
Poids moléculaire |
160.25 g/mol |
Nom IUPAC |
2-methyl-4-propylpentane-1,5-diol |
InChI |
InChI=1S/C9H20O2/c1-3-4-9(7-11)5-8(2)6-10/h8-11H,3-7H2,1-2H3 |
Clé InChI |
BNMHDPZDANSITP-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC(C)CO)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Chloro-5-{[(propan-2-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12921872.png)
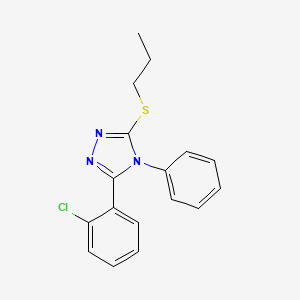
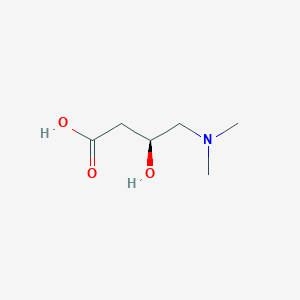
![N-[(Quinoxalin-2-yl)methyl]-N-(4-sulfamoylphenyl)formamide](/img/structure/B12921879.png)

![5-Chloro-7-[(1,2,4-thiadiazole-5-sulfonyl)methyl]quinolin-8-ol](/img/structure/B12921884.png)
![2H-Isoxazolo[2,3-a]pyridine, 2-butylhexahydro-](/img/structure/B12921885.png)
